![molecular formula C14H6F6N4O6 B14647990 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 51859-15-5](/img/structure/B14647990.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with trifluoromethyl groups and nitro groups, making it highly reactive and suitable for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves the nitration of N-[3,5-Bis(trifluoromethyl)phenyl]aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-triaminoaniline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds, interact with nucleophiles, and undergo redox reactions, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of various organic compounds.
N-Phenyl-bis(trifluoromethanesulfonimide): Acts as a strong electron-withdrawing agent in chemical reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to its combination of trifluoromethyl and nitro groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
51859-15-5 |
|---|---|
Formule moléculaire |
C14H6F6N4O6 |
Poids moléculaire |
440.21 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6F6N4O6/c15-13(16,17)6-1-7(14(18,19)20)3-8(2-6)21-12-10(23(27)28)4-9(22(25)26)5-11(12)24(29)30/h1-5,21H |
Clé InChI |
SXNNLNVWPYMPLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


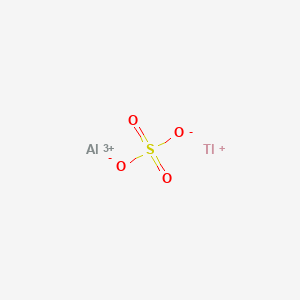

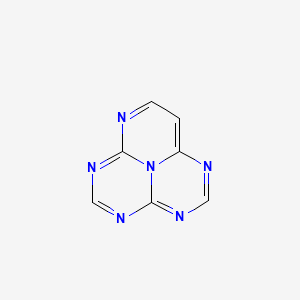
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
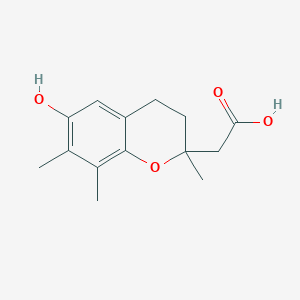
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
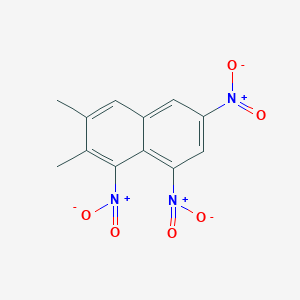

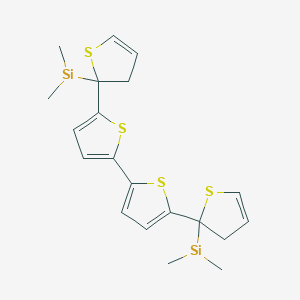
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

